Tert-butyl 3-(5-formyl-1,3,4-thiadiazol-2-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(5-formyl-1,3,4-thiadiazol-2-yl)azetidine-1-carboxylate is a synthetic organic compound featuring a unique combination of functional groups This compound contains a tert-butyl ester, an azetidine ring, and a thiadiazole moiety with a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5-formyl-1,3,4-thiadiazol-2-yl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, such as n-butyllithium, and electrophiles like dimethylformamide (DMF) in anhydrous solvents at low temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yields and purity. These methods often include the use of automated reactors and continuous flow systems to control reaction parameters precisely. The scalability of the synthesis is crucial for industrial applications, and process optimization is typically performed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(5-formyl-1,3,4-thiadiazol-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific transformation. For example, oxidation of the formyl group yields a carboxylic acid, while reduction produces an alcohol. Substitution reactions on the thiadiazole ring can lead to a variety of substituted thiadiazole derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 3-(5-formyl-1,3,4-thiadiazol-2-yl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Its potential bioactivity makes it a subject of interest in drug discovery and development, particularly for designing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-formyl-1,3,4-thiadiazol-2-yl)azetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group and thiadiazole ring can participate in hydrogen bonding and other interactions with target molecules, influencing their function and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to tert-butyl 3-(5-formyl-1,3,4-thiadiazol-2-yl)azetidine-1-carboxylate include other thiadiazole derivatives and azetidine-containing molecules. Examples include:
- Tert-butyl 3-(5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl)azetidine-1-carboxylate
- Tert-butyl 3-formylazetidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. The presence of both the thiadiazole ring and the azetidine ring in a single molecule provides opportunities for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 3-(5-formyl-1,3,4-thiadiazol-2-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-11(2,3)17-10(16)14-4-7(5-14)9-13-12-8(6-15)18-9/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSBDZUVARFKRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NN=C(S2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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